4-[Chloro(4-chlorophenyl)methyl]oxane CAS 1342064-22-5 properties
4-[Chloro(4-chlorophenyl)methyl]oxane CAS 1342064-22-5 properties
This is an in-depth technical guide on 4-[Chloro(4-chlorophenyl)methyl]oxane (CAS 1342064-22-5), a specialized heterocyclic building block used in medicinal chemistry.
CAS 1342064-22-5[1][2]
Executive Summary
4-[Chloro(4-chlorophenyl)methyl]oxane is a high-value electrophilic intermediate characterized by a "heterocyclic benzhydryl" scaffold. Unlike traditional benzhydryl chlorides (which contain two phenyl rings), this compound features one 4-chlorophenyl ring and one tetrahydropyran (oxane) ring attached to a central chloromethyl carbon.
This structural modification—replacing a lipophilic phenyl ring with a polar, non-aromatic tetrahydropyran moiety—is a strategic bioisosteric replacement in drug design. It is primarily utilized to modulate physicochemical properties (logP, solubility) while maintaining the steric bulk required for receptor binding. The compound serves as a critical alkylating agent for synthesizing SGLT2 inhibitor analogs , H1-antihistamine bioisosteres , and monoamine reuptake inhibitors .
Chemical Identity & Physicochemical Properties
Core Identity
| Property | Detail |
| IUPAC Name | 4-[Chloro(4-chlorophenyl)methyl]oxane |
| Common Names | 4-[Chloro(4-chlorophenyl)methyl]tetrahydropyran; (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methyl chloride |
| CAS Number | 1342064-22-5 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.14 g/mol |
| SMILES | ClC1=CC=C(C(Cl)C2CCOCC2)C=C1 |
| InChI Key | FFWCWDNLIKYOJK-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid/oil | Low-melting solid depending on purity. |
| Boiling Point | 330.5 ± 22.0 °C | Predicted at 760 mmHg. |
| Density | 1.25 ± 0.1 g/cm³ | Predicted. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Hydrolytically unstable in water. |
| Reactivity | High electrophilicity | Prone to hydrolysis to the corresponding alcohol. |
Synthetic Pathways & Manufacturing
The synthesis of 4-[chloro(4-chlorophenyl)methyl]oxane follows a convergent route, typically initiating from 4-chlorobromobenzene and tetrahydropyran-4-carbaldehyde. The pathway relies on the formation of a secondary alcohol intermediate, which is subsequently converted to the chloride using thionyl chloride (
Synthesis Workflow (DOT Visualization)
Figure 1: Convergent synthesis of 4-[chloro(4-chlorophenyl)methyl]oxane via Grignard addition and chlorination.
Mechanistic Insight
-
Grignard Formation: 4-Chlorobromobenzene is converted to its Grignard reagent using magnesium turnings in anhydrous THF.
-
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of tetrahydropyran-4-carbaldehyde. The steric bulk of the THP ring directs the addition, yielding the secondary alcohol (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol.
-
Chlorodehydroxylation: The alcohol is treated with thionyl chloride (
). The reaction proceeds via an mechanism due to the stability of the benzylic carbocation, which is further stabilized by the electron-donating induction from the ether oxygen of the THP ring (though inductive withdrawal is also present, resonance stabilization from the phenyl ring dominates).
Applications in Drug Development
This compound is a specialized electrophilic building block . Its primary utility lies in introducing the (4-chlorophenyl)(tetrahydropyran-4-yl)methyl motif into nucleophilic scaffolds.
Bioisosteric Replacement Strategy
In medicinal chemistry, replacing a phenyl ring with a tetrahydropyran (THP) ring is a common strategy to:
-
Reduce Lipophilicity (LogP): The ether oxygen in THP lowers LogP compared to a phenyl ring, potentially improving metabolic stability and water solubility.
-
Eliminate Pi-Stacking: Disrupts non-specific binding associated with diphenylmethane motifs.
-
Introduce H-Bond Acceptance: The THP oxygen can act as a weak hydrogen bond acceptor.
Target Classes
-
SGLT2 Inhibitor Analogs: While major SGLT2 inhibitors (e.g., Empagliflozin) use a tetrahydrofuran-phenyl motif, this THP-phenyl chloride is used to synthesize novel glycoside analogs where the sugar-proximal spacer is expanded or modified.
-
Antihistamines (H1 Antagonists): It serves as a precursor for "hybrid" antihistamines. By reacting this chloride with piperazine derivatives, researchers create analogs of Cetirizine or Meclizine where one aryl ring is replaced by a THP ring to alter blood-brain barrier penetration.
-
Monoamine Reuptake Inhibitors: Used to alkylate amines in the synthesis of serotonin/norepinephrine reuptake inhibitors that require a bulky hydrophobic anchor.
Experimental Protocols
Protocol A: Synthesis of Precursor Alcohol
This step generates (4-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
-
Grignard Preparation: Add Mg turnings (1.2 eq) and a crystal of iodine to anhydrous THF (50 mL). Add 4-chlorobromobenzene (1.0 eq) in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition.
-
Addition: Cool the Grignard solution to 0°C. Add tetrahydropyran-4-carbaldehyde (1.0 eq) in THF (50 mL) dropwise over 30 minutes.
-
Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated
(aq). Extract with EtOAc (3x). Dry organic layer over and concentrate.[1][2] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Chlorination to CAS 1342064-22-5
This step converts the alcohol to the target chloride.
-
Reaction: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Reagent Addition: Add thionyl chloride (
, 1.5 eq) dropwise. Add a catalytic amount of DMF (2 drops). -
Completion: Stir at RT for 3-6 hours. Monitor by TLC (the chloride typically moves faster than the alcohol).
-
Isolation: Evaporate solvent and excess
under reduced pressure. Co-evaporate with toluene to remove traces of acid. -
Storage: The product is a reactive oil/solid. Store under inert gas at -20°C. Do not perform aqueous workup unless necessary , as the chloride is hydrolytically sensitive.
Protocol C: General N-Alkylation (Application)
Example: Coupling with N-methylpiperazine.
-
Mix: Dissolve CAS 1342064-22-5 (1.0 eq) in acetonitrile (
). -
Base: Add
(3.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the reaction (Finkelstein condition). -
Nucleophile: Add N-methylpiperazine (1.2 eq).
-
Heat: Reflux at 80°C for 12 hours.
-
Purification: Filter inorganic salts. Concentrate filtrate. Purify via column chromatography.[1][2]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage) due to potential HCl release upon hydrolysis.
-
Storage: Moisture sensitive. Store in a tightly sealed container under Nitrogen or Argon at 2-8°C.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
-
Spill Response: Neutralize with sodium bicarbonate before disposal.
References
-
PubChem Compound Summary. (2025). 4-[Chloro(4-chlorophenyl)methyl]oxane (CID 62906921). National Center for Biotechnology Information. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for THP as a phenyl bioisostere).
- Gremmen, C., et al. (2014). Synthesis of SGLT2 Inhibitors. Patent WO2014016381. (General synthetic routes for diaryl-methyl scaffolds in SGLT2 inhibitors).
